Tert-butylcarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

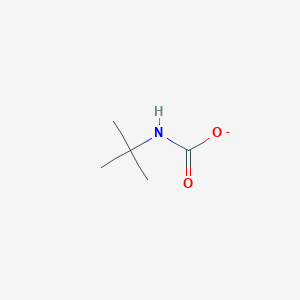

Tert-butylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C5H10NO2- and its molecular weight is 116.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

Tert-butylcarbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the production of lacosamide, an anticonvulsant drug used for epilepsy treatment. The compound acts as a protecting group for amines during synthetic procedures, facilitating the formation of more complex structures without unwanted side reactions .

Case Study: Synthesis of Lacosamide Derivatives

- Objective : To explore the efficiency of this compound derivatives in synthesizing lacosamide.

- Methodology : Researchers utilized N-BOC-D-Serine and isobutyl chlorocarbonate to create a mixed acid anhydride, which was then reacted with benzylamine in anhydrous ethyl acetate.

- Results : The yield of the desired product exceeded 90%, showcasing improved efficiency compared to traditional methods (yield around 81.6%) .

Neurological Research

This compound derivatives have been investigated for their potential therapeutic effects on neurological conditions. A study compared the efficacy of 4-Aminopyridine and its this compound derivative in dogs with spinal cord injuries.

Case Study: Efficacy in Canine Spinal Cord Injury

- Objective : To assess the therapeutic effects of this compound on spinal cord injury in dogs.

- Methodology : Dogs were administered either 4-Aminopyridine or its tert-butyl derivative over several weeks, with evaluations on motor function improvement.

- Results : Both compounds significantly improved motor function, but the tert-butyl derivative exhibited a potency 100 times greater than 4-Aminopyridine, with no adverse effects reported .

Chemical Synthesis and Catalysis

This compound is utilized as a protecting group in peptide synthesis and other organic reactions. Its stability under various reaction conditions makes it a preferred choice for chemists.

Mechanistic Insights

- In peptide synthesis, this compound can protect amino groups from undesired reactions during coupling processes. The group can be readily removed using trifluoroacetic acid, allowing for selective deprotection when needed .

- Studies have shown that protonation sites on this compound can influence its reactivity and stability in different solvents, which is crucial for optimizing synthetic routes .

Safety and Toxicological Studies

Research has also focused on the safety profile of this compound derivatives. These studies are essential for evaluating their use in consumer products and pharmaceuticals.

Case Study: Toxicity Assessment

- Objective : To evaluate the toxicity of iodopropynyl butylcarbamate, a related compound.

- Methodology : Various animal studies were conducted to assess acute toxicity and repeated dose toxicity.

- Results : The compound was found safe at concentrations below 0.1% with no significant adverse effects observed in most test subjects .

Table 1: Summary of Pharmaceutical Applications

| Application | Compound Used | Yield (%) | Reference |

|---|---|---|---|

| Lacosamide Synthesis | This compound | >90 | |

| Neurological Treatment | Tert-butyl derivative | 100x potency compared to 4-AP |

Table 2: Toxicological Findings

属性

分子式 |

C5H10NO2- |

|---|---|

分子量 |

116.14 g/mol |

IUPAC 名称 |

N-tert-butylcarbamate |

InChI |

InChI=1S/C5H11NO2/c1-5(2,3)6-4(7)8/h6H,1-3H3,(H,7,8)/p-1 |

InChI 键 |

XBXCNNQPRYLIDE-UHFFFAOYSA-M |

规范 SMILES |

CC(C)(C)NC(=O)[O-] |

同义词 |

t-butylcarbamate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。